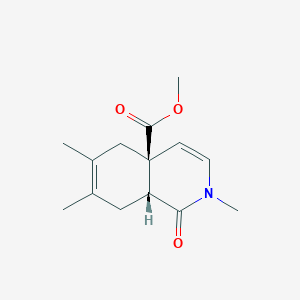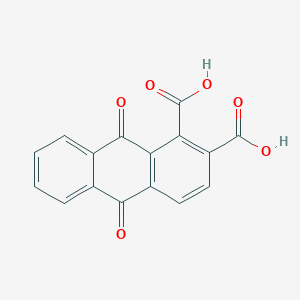
1,2-Anthraquinonedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthraquinonedicarboxylic acid is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinone structure with two carboxylic acid groups attached to the 1 and 2 positions of the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Anthraquinonedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, anthracene-1,2-dicarboxylic acid can be oxidized using potassium permanganate in an alkaline medium to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may use catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Anthraquinonedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
1,2-Anthraquinonedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,2-Anthraquinonedicarboxylic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Anthraquinonedicarboxylic acid
- 2,6-Anthraquinonedicarboxylic acid
- 1,5-Anthraquinonedicarboxylic acid
Uniqueness
1,2-Anthraquinonedicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid groups at the 1 and 2 positions allows for distinct interactions with molecular targets compared to other isomers .
Propiedades
Número CAS |
7475-29-8 |
|---|---|
Fórmula molecular |
C16H8O6 |
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)(H,21,22) |
Clave InChI |
QQPQYWGNVMIGAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
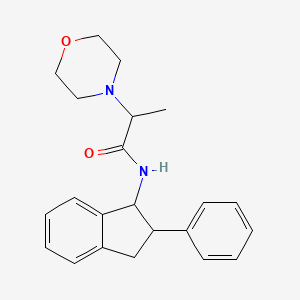

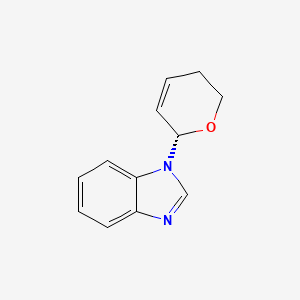

![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
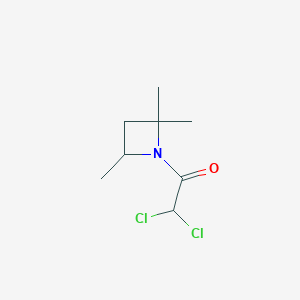
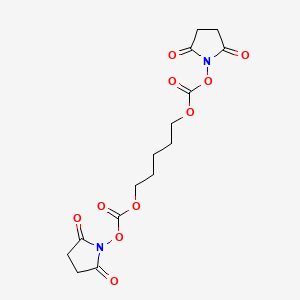
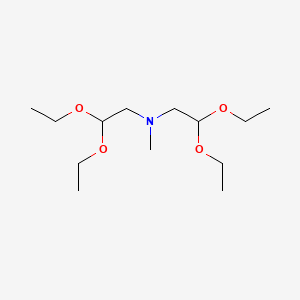
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)

![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)
